6-I-Hpp-fsk

Description

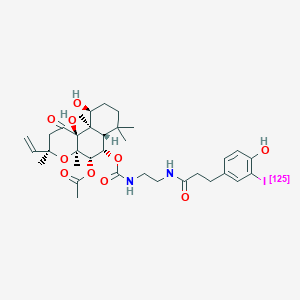

Structure

2D Structure

3D Structure

Properties

CAS No. |

135159-46-5 |

|---|---|

Molecular Formula |

C34H47IN2O10 |

Molecular Weight |

768.6 g/mol |

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |

InChI |

InChI=1S/C34H47IN2O10/c1-8-31(5)18-24(41)34(44)32(6)23(40)13-14-30(3,4)27(32)26(28(45-19(2)38)33(34,7)47-31)46-29(43)37-16-15-36-25(42)12-10-20-9-11-22(39)21(35)17-20/h8-9,11,17,23,26-28,39-40,44H,1,10,12-16,18H2,2-7H3,(H,36,42)(H,37,43)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |

InChI Key |

LWLDYBWLIPVYGP-UZONJECRSA-N |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I] |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |

Synonyms |

(125I)6-IHPP-Fsk 2-(3-(4-hydroxy-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-(2-aminoethyl)aminocarbonylforskolin 6-125I-HPP-Fsk 6-I-HPP-Fsk 6-IHPP-forskolin 6-IHPP-Fsk |

Origin of Product |

United States |

Conceptualization of Forskolin Derivatives in Adenylyl Cyclase Investigation

Forskolin (B1673556), a labdane (B1241275) diterpenoid isolated from the Indian Coleus plant (Coleus forskohlii), is a well-established activator of most adenylyl cyclase isoforms. ontosight.aiontosight.ai This property has made it an invaluable tool for studying the role of adenylyl cyclase and its product, cyclic adenosine (B11128) monophosphate (cAMP), in a vast array of cellular processes. ontosight.airesearchgate.net However, to delve deeper into the molecular mechanisms of adenylyl cyclase function, researchers required more specialized tools. This need spurred the development of forskolin derivatives.

The primary goal of creating these derivatives was to enhance specific properties of the parent molecule, such as potency, selectivity for different adenylyl cyclase isoforms, and the ability to be labeled for detection in various assays. ontosight.ainih.gov By systematically modifying the structure of forskolin, scientists aimed to create molecules that could act as more precise probes for the enzyme. nih.gov These modifications often involve the attachment of different chemical groups to various positions on the forskolin backbone, such as the C6 and C7 positions. researchgate.net Such alterations can lead to derivatives that are full agonists, partial agonists, or even antagonists of adenylyl cyclase activity, providing a spectrum of tools to dissect its function. capes.gov.br

Historical Development of Iodinated Probes for Adenylyl Cyclase

The development of radiolabeled ligands was a pivotal advancement in receptor and enzyme research, allowing for direct measurement of binding characteristics. ahajournals.org Early studies often utilized tritiated ([³H]) ligands, such as [³H]forskolin, to quantify adenylyl cyclase. nih.govresearchgate.net While effective, these probes had limitations, including lower specific activity which necessitated longer exposure times in techniques like autoradiography. nih.gov

To overcome these limitations, researchers turned to iodinated probes. The incorporation of iodine-125 (B85253) ([¹²⁵I]), a gamma-emitting isotope, into a ligand structure results in a probe with significantly higher specific activity. ontosight.ainih.gov This allows for more sensitive detection and shorter experimental times. nih.gov

The synthesis of the 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-(2-aminoethyl)aminocarbonylforskolin, commonly abbreviated as 6-I-Hpp-Fsk, was a direct result of these efforts. ontosight.ai This compound was specifically designed as a high-affinity radioligand for adenylyl cyclase. ontosight.airesearchgate.net Researchers successfully synthesized two radioiodinated forskolin (B1673556) derivatives, [¹²⁵I]6-IHPP-Fsk and [¹²⁵I]7-IHPP-Fsk, as specific ligands for adenylyl cyclase and the glucose transporter, respectively. nih.govresearchgate.net This specificity was crucial, as forskolin is known to interact with other proteins, and the ability to differentiate between these binding sites was essential for accurate adenylyl cyclase research.

Significance of High Affinity Ligands in Receptor Characterization

Precursor Synthesis of 6-(2-Aminoethyl)aminocarbonylforskolin (6-AEC-Fsk)

The foundation for creating the radioiodinated ligand this compound lies in the successful synthesis of its precursor, 6-(2-Aminoethyl)aminocarbonylforskolin, commonly abbreviated as 6-AEC-Fsk. This precursor is strategically designed to introduce a reactive primary amine group onto the forskolin scaffold, which is essential for subsequent labeling.

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of 6-AEC-Fsk involves the chemical modification of the forskolin molecule at its 6-hydroxyl position. nih.gov Forskolin, a labdane (B1241275) diterpenoid, possesses multiple hydroxyl groups, but synthetic strategies allow for selective functionalization. nih.gov The primary pathway involves creating a carbamate (B1207046) linkage at the C6-hydroxyl group.

The reaction typically begins with the activation of the 6-hydroxyl group on the forskolin molecule. A common strategy involves reacting forskolin with a phosgene (B1210022) equivalent to form a chloroformate intermediate. This highly reactive intermediate is then reacted with an ethylenediamine (B42938) derivative that has one of its amino groups protected, often with a tert-butoxycarbonyl (t-Boc) or N-(9-fluorenylmethoxycarbonyl) (FMOC) group. This protection is crucial to prevent side reactions and ensure that only one amine function of the ethylenediamine reacts with the activated forskolin.

The final step in the precursor synthesis is the deprotection of the terminal amino group. This is typically achieved under mild acidic conditions (for t-Boc) or with a base (for FMOC), yielding the desired 6-(2-Aminoethyl)aminocarbonylforskolin (6-AEC-Fsk) with a free primary amine ready for conjugation.

Purification and Spectroscopic Characterization of Intermediates

Purification of the intermediates and the final 6-AEC-Fsk precursor is critical to ensure the success of the subsequent radioiodination step. High-performance liquid chromatography (HPLC) is the predominant method used for purification, allowing for the separation of the desired product from unreacted starting materials and by-products.

Spectroscopic techniques are employed to confirm the identity and purity of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the structural integrity of the forskolin backbone and confirm the successful addition of the aminoethylcarbamate side chain at the 6-position. Mass spectrometry provides the molecular weight of the synthesized precursor, confirming its elemental composition.

Isotopic Labeling via Bolton-Hunter Reagent Conjugation

The introduction of a radioactive isotope is accomplished through the specific reaction of the 6-AEC-Fsk precursor with an iodinated acylating agent, the Bolton-Hunter reagent. nih.gov

Principles of Radioiodination and Specific Activity Attainment

Radioiodination via the Bolton-Hunter method is an indirect labeling technique. gbiosciences.com It is particularly useful for molecules like 6-AEC-Fsk that have been engineered to contain a primary amine but may lack a suitable tyrosine residue for direct iodination. fishersci.fifishersci.com The process involves first radioiodinating the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) itself. fishersci.fi The radioiodinated reagent, now carrying the iodine-125 (B85253) (¹²⁵I) isotope, contains a highly reactive N-hydroxysuccinimide (NHS) ester. fishersci.com

This ¹²⁵I-labeled Bolton-Hunter reagent is then reacted with the primary amine of the 6-AEC-Fsk precursor. The NHS ester reacts efficiently with the nucleophilic amine group to form a stable amide bond, thereby covalently linking the iodine-containing moiety to the forskolin derivative. fishersci.com This reaction yields the final product: [¹²⁵I]-2-[3-(4-hydroxy-3-iodophenyl)propanamido]-N-ethyl-6-(aminocarbonyl)forskolin, or [¹²⁵I]6-IHPP-Fsk. nih.govresearchgate.net

A key objective of this process is to achieve a high specific activity, which refers to the amount of radioactivity per unit mass of the compound. A high specific activity is crucial for detecting low concentrations of target receptors in biological assays. By using a carrier-free ¹²⁵I-labeled Bolton-Hunter reagent, a very high specific activity for 6-¹²⁵I-HPP-Fsk can be achieved, with reported values as high as 2175 Ci/mmol.

Optimization Strategies for Radiochemical Yield and Purity

To maximize the radiochemical yield and purity of this compound, several reaction parameters must be optimized. The molar ratio of the ¹²⁵I-Bolton-Hunter reagent to the 6-AEC-Fsk precursor is carefully controlled to ensure efficient conjugation without excessive use of the expensive radiolabeled reagent. The reaction is typically carried out in a suitable buffer, such as borate (B1201080) buffer at a slightly alkaline pH (e.g., pH 8.5), to facilitate the acylation of the primary amine. gbiosciences.com Reaction time and temperature are also optimized to drive the reaction to completion while minimizing potential degradation of the reactants or product. Following the reaction, purification via HPLC is essential to separate the final radiolabeled product from unreacted precursor, free radioiodine, and other impurities.

Quality Control Methodologies for Radioligand Integrity

Rigorous quality control is performed to ensure that the synthesized this compound is suitable for its intended use in receptor binding assays. These methodologies confirm the radioligand's identity, purity, and, most importantly, its biological activity and specificity.

The primary method for quality control involves radioligand binding assays using biological membranes known to contain the target protein, adenylyl cyclase. For instance, bovine brain membranes are frequently used. researchgate.net In these assays, the binding of 6-¹²⁵I-HPP-Fsk is assessed. The integrity of the ligand is confirmed if it binds with high affinity to its target. The dissociation constant (Kd), a measure of affinity, for 6-¹²⁵I-HPP-Fsk binding to adenylyl cyclase in bovine brain membranes has been reported to be in the nanomolar range, indicating very high affinity. researchgate.net

Quantitative Assessment of Adenylyl Cyclase Binding

The binding characteristics of this compound to adenylyl cyclase have been determined through various assays, providing insights into its affinity and the density of its binding sites.

Saturation Radioligand Binding Assays in Membrane Preparations (e.g., Bovine Brain Homogenates)

Saturation radioligand binding assays are crucial for characterizing the interaction of a ligand with its receptor. In studies involving this compound, its iodinated form, 6-125I-HPP-Fsk, is utilized. nih.gov These assays are typically performed using membrane preparations from sources rich in adenylyl cyclase, such as bovine brain homogenates. nih.govresearchgate.netresearchgate.net

In these experiments, bovine brain membranes are incubated with increasing concentrations of 6-125I-HPP-Fsk until equilibrium is reached. The amount of ligand bound to the membranes is then measured to determine the total binding. Non-specific binding is assessed in the presence of a high concentration of a competing non-radioactive ligand to saturate the specific binding sites. By subtracting the non-specific binding from the total binding, the specific binding of 6-125I-HPP-Fsk to adenylyl cyclase can be quantified.

The 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-AEC-Fsk, known as this compound, has been shown to be more potent than forskolin in inhibiting the binding of [3H]forskolin to bovine brain membranes. nih.gov To facilitate these binding studies, 6-AEC-Fsk is reacted with 125I-labeled Bolton-Hunter reagent to produce 6-125I-HPP-Fsk, which has a high specific activity of 2175 Ci/mmol. nih.govresearchgate.net

Determination of Equilibrium Dissociation Constant (Kd) and Maximal Binding Capacity (Bmax)

From saturation binding assays, two key parameters are derived: the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax). The Kd represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium, indicating the affinity of the ligand for its receptor. A lower Kd value signifies a higher binding affinity. The Bmax reflects the total concentration of receptor sites in the tissue preparation. nih.govresearchgate.net

For 6-125I-HPP-Fsk, binding to bovine brain membranes has been characterized by a Kd of approximately 13 nM to 16 nM and a Bmax of about 3.8 pmol/mg of protein. nih.govresearchgate.net In comparison, forskolin inhibits the binding of 6-125I-HPP-Fsk to these membranes with a Kd of 31 nM. nih.govresearchgate.net Furthermore, this compound has demonstrated greater potency than forskolin in inhibiting the binding of [3H]forskolin to bovine brain membranes, with a reported Kd of 14 nM. nih.govresearchgate.net

| Compound | Kd (nM) | Bmax (pmol/mg protein) | Tissue Preparation |

| 6-125I-HPP-Fsk | 13 - 16 nih.govresearchgate.net | 3.8 nih.govresearchgate.net | Bovine Brain Membranes |

| Forskolin (inhibiting 6-125I-HPP-Fsk binding) | 31 nih.govresearchgate.net | Not Applicable | Bovine Brain Membranes |

| This compound (inhibiting [3H]forskolin binding) | 14 nih.govresearchgate.net | Not Applicable | Bovine Brain Membranes |

Ligand Selectivity and Competitive Displacement Studies

To ensure that this compound specifically binds to adenylyl cyclase, competitive displacement studies are conducted. These experiments assess the ability of other compounds, including forskolin and its analogs, as well as substances that bind to different sites, to compete with this compound for its binding site.

Competitive Inhibition by Forskolin and its Analogues (e.g., 1,9-Dideoxyforskolin)

Competitive inhibition studies have confirmed that forskolin and some of its analogs compete with this compound for binding to adenylyl cyclase. Forskolin itself has been shown to inhibit the binding of 6-125I-HPP-Fsk to bovine brain membranes. nih.govresearchgate.net

However, not all forskolin analogs are effective competitors. For instance, 1,9-dideoxyforskolin, a derivative that is inactive at adenylyl cyclase, only slightly inhibits the binding of 6-125I-HPP-Fsk, even at high concentrations (10 µM). nih.govresearchgate.net This indicates that the binding site for this compound is specific to the active conformation of adenylyl cyclase that is recognized by forskolin.

Discrimination from Non-Adenylyl Cyclase Binding Sites (e.g., Glucose Transporter, Cytochalasin B, D-Glucose)

A key aspect of characterizing a new ligand is to demonstrate its selectivity for its intended target over other potential binding sites. Forskolin is known to also interact with the glucose transporter. Therefore, it is essential to show that this compound does not significantly bind to this transporter.

Studies have demonstrated that the binding of 6-125I-HPP-Fsk is not inhibited by agents that are known to bind to the glucose transporter, such as D-glucose or cytochalasin B. nih.govresearchgate.netresearchgate.net Furthermore, there is no displaceable binding of 6-125I-HPP-Fsk to red blood cell membranes, which have a high concentration of the glucose transporter. nih.govresearchgate.net These findings underscore the selectivity of this compound for adenylyl cyclase over the glucose transporter. nih.govresearchgate.netresearchgate.net

| Competing Ligand | Effect on 6-125I-HPP-Fsk Binding | Target Site |

| Forskolin | Inhibition nih.govresearchgate.net | Adenylyl Cyclase |

| 1,9-Dideoxyforskolin | Slight inhibition at 10 µM nih.govresearchgate.net | Inactive at Adenylyl Cyclase |

| D-Glucose | No inhibition nih.govresearchgate.netresearchgate.net | Glucose Transporter |

| Cytochalasin B | No inhibition nih.govresearchgate.netresearchgate.net | Glucose Transporter |

Allosteric Regulation of this compound Binding to Adenylyl Cyclase

The binding of ligands to adenylyl cyclase can be influenced by the conformational state of the enzyme, which is often regulated by G proteins. The binding of 6-125I-HPP-Fsk to adenylyl cyclase is subject to allosteric regulation.

Research has shown that the presence of guanosine (B1672433) 5'-O-(3-thio)triphosphate (GTPγS) or AlF4-, which are known to activate G proteins, can significantly increase the binding of 6-125I-HPP-Fsk. Specifically, GTPγS and AlF4- were found to increase the binding of 6-125I-HPP-Fsk by 4.5-fold and 4-fold, respectively. This enhancement of binding is identical to the increase observed for [3H]forskolin binding under the same conditions, suggesting that this compound binding is similarly modulated by the activation state of the G protein/adenylyl cyclase complex. This indicates that this compound preferentially binds to the activated state of adenylyl cyclase, which is stabilized by the interaction with the stimulatory G protein (Gs).

Influence of Guanine (B1146940) Nucleotides (e.g., GTPγS) on Ligand Affinity

The binding of ligands to adenylyl cyclase is intricately linked to the activation state of associated G proteins. Guanine nucleotides, such as guanosine triphosphate (GTP) and its non-hydrolyzable analog GTPγS, are critical for the activation of stimulatory G proteins (Gs). The binding of an agonist to a G protein-coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gsα). The activated Gsα-GTP complex then directly interacts with and activates adenylyl cyclase.

This activation of adenylyl cyclase by Gsα leads to a conformational change in the enzyme that significantly increases its affinity for forskolin and its derivatives, including this compound. Research has demonstrated that in the presence of GTPγS or aluminum fluoride (B91410) (AlF4-), a known activator of G proteins, the binding of the radioiodinated version of this compound, [¹²⁵I]this compound, to cell membranes is substantially enhanced. Specifically, in human platelet membranes, the presence of GTPγS or AlF4- was found to increase the binding of [¹²⁵I]this compound by 4.5-fold and 4-fold, respectively. nih.gov This indicates that the formation of the activated adenylyl cyclase-Gsα complex is a key determinant of the high-affinity binding state for this ligand.

While direct dissociation constants (Kd) for this compound under these varying conditions are not extensively detailed in the literature, studies on the parent compound, forskolin, provide a clear quantitative illustration of this principle. The addition of a non-hydrolyzable GTP analog, guanyl-5'-yl imidodiphosphate [GMP-P(NH)P], to rabbit luteal adenylyl cyclase was shown to significantly increase the activation constant (Kact) for forskolin, indicating a lower affinity in the presence of the guanine nucleotide in that specific tissue context which also possesses an inhibitory G protein component. nih.gov Conversely, the affinity of forskolin for adenylyl cyclase is markedly increased in the presence of the activated Gsα subunit. nih.gov For instance, the Kd for forskolin can shift from approximately 40 µM in the absence of Gsα to 0.1 µM in its presence, representing a 400-fold increase in affinity. nih.gov

Table 1: Influence of Guanine Nucleotide Analog on Forskolin Activation Constant (Kact) in Rabbit Luteal Membranes

| Condition | Forskolin Kact (µM) |

| Control | 7.18 |

| + 10 µM GMP-P(NH)P | 26.8 |

| Data derived from studies on rabbit luteal adenylyl cyclase, demonstrating the modulatory effect of a guanine nucleotide analog on forskolin's interaction with the enzyme. nih.gov |

This profound effect of guanine nucleotides on ligand affinity underscores that the efficacy of this compound as a high-affinity probe for adenylyl cyclase is greatest when the enzyme is in its Gs protein-activated state.

Modulation by Magnesium Ions and Other Divalent Cations

The catalytic activity of adenylyl cyclase and its interaction with ligands are critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺) and manganese (Mn²⁺). These ions play a fundamental role in the enzyme's function, primarily by coordinating with the ATP substrate at the catalytic site. However, their influence extends to the allosteric regulation of the enzyme and its affinity for activators like forskolin and its derivatives.

Binding studies of [¹²⁵I]this compound are typically conducted in the presence of Mg²⁺, highlighting its essential role in maintaining the conformational state of adenylyl cyclase required for high-affinity ligand binding. The concentration of Mg²⁺ can modulate the activation of adenylyl cyclase by G proteins and, consequently, affect forskolin binding. Studies on rabbit luteal adenylyl cyclase have revealed different MgCl₂ concentration requirements for maximal stimulation by the GTP analog GMP-P(NH)P (8 mM MgCl₂) versus the concentration needed for GMP-P(NH)P to exert its maximal inhibitory effect on forskolin-stimulated activity (0.5-0.6 mM MgCl₂). nih.gov

Furthermore, other divalent cations can have distinct and sometimes opposing effects. For example, Mn²⁺ can substitute for Mg²⁺ at the catalytic site, often leading to a higher basal activity of adenylyl cyclase. In the context of forskolin activation, the presence of MnCl₂ at concentrations above 1.0 mM was found to completely abolish the inhibitory effect of GMP-P(NH)P on forskolin activation in rabbit luteal membranes. nih.gov At a concentration of 2.0 mM MnCl₂, the combined presence of GMP-P(NH)P and forskolin resulted in greater adenylyl cyclase activity than with forskolin alone, suggesting a complex interplay between the divalent cation, the guanine nucleotide regulatory protein, and the forskolin-binding site. nih.gov In other systems, such as adenylyl cyclase type 5 (AC5), calcium (Ca²⁺) acts as an inhibitor, an effect that is antagonized by Mg²⁺. nih.gov

Table 2: Observed Modulatory Effects of Divalent Cations on Adenylyl Cyclase and Forskolin Interaction

| Divalent Cation | Concentration | Observed Effect on Adenylyl Cyclase System | Reference |

| Mg²⁺ | 8 mM | Optimal for GMP-P(NH)P stimulation of luteal adenylyl cyclase. | nih.gov |

| Mg²⁺ | 0.5-0.6 mM | Optimal for GMP-P(NH)P inhibition of forskolin-activated luteal adenylyl cyclase. | nih.gov |

| Mn²⁺ | > 1.0 mM | Abolished the inhibitory action of GMP-P(NH)P on forskolin activation in luteal cyclase. | nih.gov |

| Ca²⁺ | Not specified | Inhibits AC5 activity; this inhibition is antagonized by Mg²⁺. | nih.gov |

| This table summarizes the diverse roles of different divalent cations on the regulation of adenylyl cyclase activity and its response to forskolin, based on findings from various tissue and enzyme preparations. |

These findings collectively indicate that the binding dynamics of this compound are not solely a function of the ligand and the enzyme but are finely tuned by the intracellular ionic environment. The specific concentration and type of divalent cations present can significantly influence the conformational state of adenylyl cyclase and its interaction with both G proteins and allosteric activators.

Cellular and Subcellular Localization Using 6 I Hpp Fsk

Receptor Autoradiography for Spatiotemporal Mapping of Adenylyl Cyclase

Receptor autoradiography with [¹²⁵I]6-IHPP-Fsk allows for the precise visualization of adenylyl cyclase in tissue sections. This technique takes advantage of the ligand's high affinity and specificity for the enzyme, offering a detailed map of its distribution.

In the rat brain, [¹²⁵I]6-IHPP-Fsk binding is not uniform, indicating a heterogeneous distribution of adenylyl cyclase. nih.gov The highest concentrations of binding sites are observed in several key areas:

Olfactory tubercle

Caudate putamen nih.gov

Nucleus accumbens nih.gov

Pyramidal and granule cell layers of the hippocampus nih.gov

Molecular layer of the cerebellum nih.gov

Substantia nigra nih.gov

This pattern of distribution suggests a significant role for adenylyl cyclase in the signaling pathways of these specific brain regions. nih.gov

The binding pattern of [¹²⁵I]6-IHPP-Fsk closely resembles that of the established tritiated ligand, [³H]forskolin, which is also used to detect adenylyl cyclase. nih.govnih.gov However, the radioiodinated nature of 6-I-Hpp-Fsk offers a significant advantage, requiring much shorter exposure times for autoradiography compared to its tritiated counterpart. nih.gov

A comparative study using another iodinated forskolin (B1673556) derivative, [¹²⁵I]7-IHPP-Fsk, highlights the specificity of [¹²⁵I]6-IHPP-Fsk for adenylyl cyclase. While [¹²⁵I]6-IHPP-Fsk binding is unaffected by substances that interact with the glucose transporter, such as D-glucose and cytochalasin B, the binding of [¹²⁵I]7-IHPP-Fsk is sensitive to them. nih.govresearchgate.net This demonstrates that [¹²⁵I]6-IHPP-Fsk selectively binds to adenylyl cyclase, whereas [¹²⁵I]7-IHPP-Fsk appears to interact with glucose transporters. nih.gov

| Feature | [¹²⁵I]6-IHPP-Fsk | [³H]Forskolin | [¹²⁵I]7-IHPP-Fsk |

| Primary Target | Adenylyl Cyclase nih.govnih.gov | Adenylyl Cyclase nih.gov | Glucose Transporter nih.govnih.gov |

| Binding Pattern in Rat Brain | Heterogeneous, high in specific regions nih.gov | Similar to [¹²⁵I]6-IHPP-Fsk nih.gov | More homogeneous nih.gov |

| Exposure Time | Significantly shorter nih.gov | Longer nih.gov | Significantly shorter nih.gov |

| Inhibition by D-glucose | No nih.gov | Not applicable | Yes nih.gov |

| Inhibition by Cytochalasin B | No researchgate.net | Not applicable | Yes nih.gov |

Distribution Patterns in Mammalian Brain Tissues (e.g., Rat Brain)

Photolabeling and Proteomic Identification of Adenylyl Cyclase Components

Photolabeling with derivatives of this compound allows for the covalent attachment of a tag to adenylyl cyclase and its associated proteins. This enables their identification and characterization.

A photolabel analog, ¹²⁵I-6-AIPP-Fsk, has been successfully used to specifically label a protein with a molecular weight of approximately 115-kDa in bovine brain membranes. nih.gov This labeling occurs in both basal and guanosine (B1672433) 5'-O-(3-thio)triphosphate (GTPγS)-preactivated membranes, suggesting the labeled protein is a core component of the adenylyl cyclase system. nih.gov

The specificity of the photolabeling is confirmed by inhibition studies. The incorporation of ¹²⁵I-6-AIPP-Fsk into the 115-kDa protein is effectively blocked by forskolin itself. nih.gov However, the labeling is not inhibited by 1,9-dideoxyforskolin, a forskolin analog that does not activate adenylyl cyclase, nor by cytochalasin B, a ligand for the glucose transporter. nih.gov This demonstrates that the photolabel specifically targets the forskolin binding site on adenylyl cyclase. nih.gov

| Condition | Effect on ¹²⁵I-6-AIPP-Fsk Labeling of 115-kDa Protein |

| Forskolin | Inhibited nih.gov |

| 1,9-dideoxyforskolin | Not inhibited nih.gov |

| Cytochalasin B | Not inhibited nih.gov |

Mechanistic Contributions of 6 I Hpp Fsk to Adenylyl Cyclase Signaling Research

Elucidation of Adenylyl Cyclase Activation Mechanisms

6-I-Hpp-Fsk has been instrumental in clarifying how adenylyl cyclase is activated, particularly in distinguishing between direct activation and the influence of G-protein coupling.

Direct Activation versus G-Protein Coupling Influence

Forskolin (B1673556) and its derivatives, including this compound, are known to directly activate most transmembrane adenylyl cyclase isoforms. researchgate.netbiorxiv.org This direct activation bypasses the need for upstream receptor stimulation, providing a powerful tool to study the enzyme's intrinsic properties. aacrjournals.org However, the response to forskolin is significantly enhanced by the activation of the stimulatory G-protein, Gs. researchgate.net This synergistic relationship highlights the importance of G-protein coupling in modulating AC activity.

Studies utilizing radiolabeled this compound have provided quantitative insights into this process. For instance, [¹²⁵I]-6-IHPP-Fsk was shown to bind with high affinity to type I adenylyl cyclase expressed in Sf9 cell membranes, and this binding was not enhanced by the addition of the activated alpha subunit of Gs (Gαs). researchgate.net This suggests a direct interaction with the enzyme. In stark contrast, specific binding of [¹²⁵I]-6-IHPP-Fsk to type II adenylyl cyclase was only detectable in the presence of Gαs, demonstrating a clear dependence on G-protein activation for effective ligand binding to this particular AC isoform. researchgate.net

These findings underscore that while this compound can directly activate adenylyl cyclase, the magnitude of this activation and its binding characteristics can be profoundly influenced by the specific AC isoform and its coupling to G-proteins. researchgate.netresearchgate.net This has been crucial in understanding the stoichiometry and regulation of the components involved in cAMP formation. researchgate.net

| Adenylyl Cyclase Isoform | [¹²⁵I]-6-IHPP-Fsk Binding | Influence of Gαs | Reference |

|---|---|---|---|

| Type I | High affinity (Kd of 8 nM) | Binding not enhanced | researchgate.net |

| Type II | Binding only detectable in the presence of Gαs (Kd of 134 nM) | Required for specific binding | researchgate.net |

Role in Cyclic AMP Generation and Downstream Effector Systems

The primary consequence of adenylyl cyclase activation by this compound is the conversion of ATP to cyclic AMP (cAMP). biorxiv.orgreactome.org This elevation in intracellular cAMP triggers a cascade of downstream signaling events. The most well-known effector of cAMP is Protein Kinase A (PKA). researchgate.netnih.gov Once activated by cAMP, PKA can phosphorylate a multitude of protein substrates, thereby regulating a wide array of cellular functions. nih.govwikipedia.org

Other important downstream effectors of cAMP include:

Exchange proteins activated by cAMP (EPACs) : These proteins are involved in various cellular processes, including cell adhesion and differentiation. nih.govbiologists.comnih.gov

Cyclic nucleotide-gated (CNG) channels : These ion channels are directly gated by cAMP and are crucial in processes like vision and olfaction. nih.govbiologists.com

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels : These channels play a key role in controlling cellular excitability. nih.gov

The ability of this compound to reliably and potently stimulate cAMP production has made it an invaluable tool for studying the roles of these downstream effectors in various physiological and pathological contexts. researchgate.netresearchgate.net

Functional Consequences of Adenylyl Cyclase Modulation

The modulation of adenylyl cyclase activity by this compound has profound functional consequences, primarily through its impact on intracellular cAMP levels and the subsequent regulation of cAMP-dependent cellular processes.

Impact on Intracellular Cyclic AMP Levels in Various Cell Models

The use of forskolin and its derivatives, such as this compound, has been widely documented to increase intracellular cAMP levels across a diverse range of cell types. For example, in human airway smooth muscle cells, forskolin stimulation leads to a significant increase in cAMP formation. atsjournals.org Similarly, in LNCaP prostate cancer cells, forskolin treatment resulted in a 40-fold increase in intracellular cAMP compared to unstimulated cells. aacrjournals.org In adipose-derived mesenchymal stem cells, a combination of forskolin and IBMX (a phosphodiesterase inhibitor) significantly upregulated cAMP concentration. nih.gov The ability of this compound to elevate cAMP has been instrumental in studies investigating the consequences of sustained cAMP signaling.

| Cell Model | Effect of Forskolin/Derivative | Reference |

|---|---|---|

| Human Airway Smooth Muscle Cells | Significantly increased cAMP formation | atsjournals.org |

| LNCaP Prostate Cancer Cells | 40-fold increase in intracellular cAMP | aacrjournals.org |

| Adipose-Derived Mesenchymal Stem Cells | Significant upregulation of cAMP concentration (with IBMX) | nih.gov |

| Human T-cells | Significantly increased intracellular cAMP levels | nih.gov |

| Chick Embryo Tibiae | Concentration-related increase in tissue cyclic AMP | nih.gov |

Link to Cellular Processes Regulated by cAMP (e.g., Gene Activation, Cellular Differentiation)

The elevation of intracellular cAMP by agents like this compound has been directly linked to the regulation of critical cellular processes, including gene activation and cellular differentiation.

Gene Activation: The cAMP/PKA pathway plays a pivotal role in gene transcription, primarily through the phosphorylation and activation of the cAMP response element-binding protein (CREB). nih.gov Activated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov For instance, in bronchial smooth muscle cells, forskolin-induced cAMP production regulates the expression of interleukin-6 (IL-6) through AP-1 and CRE transcription sites. researchgate.net In Mel-Ab cells, forskolin treatment markedly elevated the expression of melanogenic genes like MITF and tyrosinase. thno.org

Cellular Differentiation: The cAMP signaling pathway is a key regulator of cellular differentiation. cusabio.com In LNCaP prostate cancer cells, agents that elevate intracellular cAMP, including forskolin, induce neuroendocrine differentiation. aacrjournals.org Studies on T helper (Th) cells have shown that a forskolin-mediated increase in cAMP promotes differentiation into Th1 and Th2 subsets while suppressing the Th17 phenotype. nih.govbiorxiv.org In human trophoblast cells, forskolin-induced cAMP activates both PKA and EPAC to promote syncytialization, a form of cell fusion critical for placental development. nih.gov

Interplay with G-Protein Coupled Receptor (GPCR) Signaling Pathways

The signaling initiated by this compound does not occur in isolation but rather interacts with the vast network of G-protein coupled receptor (GPCR) signaling pathways. bmglabtech.comebi.ac.uk GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular G-proteins. biorxiv.orgbmglabtech.commerckmillipore.com These G-proteins, in turn, can either stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase activity. merckmillipore.comfrontiersin.orgfrontiersin.orgebi.ac.uk

The ability of this compound to directly activate adenylyl cyclase allows researchers to probe the downstream effects of cAMP elevation independently of GPCR activation. researchgate.net This is particularly useful for dissecting the specific contributions of the cAMP pathway from other signaling cascades that may be simultaneously activated by a GPCR. researchgate.net

Furthermore, the response to this compound can be modulated by the activity of GPCRs. For example, agonists that activate Gs-coupled receptors can enhance the cAMP production stimulated by forskolin. researchgate.net Conversely, activation of Gi-coupled receptors can attenuate the effects of forskolin. merckmillipore.com This interplay is crucial for the fine-tuning of cellular responses to a wide variety of extracellular signals. The use of this compound in conjunction with specific GPCR agonists and antagonists has been instrumental in mapping these complex signaling networks.

Comparative Pharmacological Characterization of Forskolin Analogues

Structure-Activity Relationship (SAR) of Forskolin (B1673556) Derivatives at Adenylyl Cyclase

The diterpene forskolin is a well-established direct activator of most adenylyl cyclase (AC) isoforms, making it an invaluable tool in biochemical and pharmacological research. ingentaconnect.comnih.gov The intricate relationship between the structure of forskolin and its activity at adenylyl cyclase has been the subject of extensive investigation, leading to the synthesis and characterization of numerous derivatives. These studies have provided critical insights into the molecular interactions governing AC activation and have paved the way for the development of more selective and potent research tools. acs.orgrndsystems.com

Potency and Efficacy Comparisons with Native Forskolin

The potency and efficacy of forskolin derivatives are benchmarked against the parent compound, forskolin. Modifications at various positions on the forskolin molecule can significantly alter its ability to stimulate adenylyl cyclase. For instance, derivatives modified at the 6β- and 7β-hydroxyl groups generally retain activity, though none have been found to be more active than forskolin itself. acs.org

Studies have shown that 6-(2-aminoethyl)aminocarbonylforskolin (6-AEC-Fsk) is more potent in activating adenylyl cyclase than native forskolin, with an EC50 value of approximately 2 µM compared to forskolin's 4 µM. nih.gov In terms of efficacy, both 6-AEC-Fsk and its 7-position counterpart, 7-(2-Aminoethyl)aminocarbonyl-7-desacetylforskolin (7-AEC-Fsk), produce a greater maximal stimulation of adenylyl cyclase (approximately 7-fold over basal levels) than forskolin (5-fold stimulation). nih.gov However, other modifications, such as those at the 1α- and 9α-hydroxyl groups, lead to a significant decrease in activity, highlighting the crucial role of the α-face of the molecule in AC interaction. acs.org The 1,9-dideoxy derivative, for example, is inactive. acs.org

Table 1: Comparative Potency and Efficacy of Forskolin Analogues

| Compound | EC50 (µM) for AC Activation | Maximal Stimulation (Fold over Basal) | Reference |

|---|---|---|---|

| Forskolin | ~4 | 5 | nih.gov |

| 6-AEC-Fsk | ~2 | 7 | nih.gov |

| 7-AEC-Fsk | ~4 | 7 | nih.gov |

Differentiating Binding and Functional Profiles of C-6 and C-7 Modified Analogues (e.g., 6-AEC-Fsk vs. 7-AEC-Fsk)

Modifications at the C-6 and C-7 positions of the forskolin molecule have revealed distinct binding and functional profiles, providing valuable insights into the topology of the forskolin binding site on adenylyl cyclase. While both 6-AEC-Fsk and 7-AEC-Fsk are effective activators of adenylyl cyclase, their affinities for the enzyme differ significantly. nih.gov

6-AEC-Fsk exhibits a higher affinity for adenylyl cyclase in bovine brain membranes, with a dissociation constant (Kd) of 28 nM, which is more potent than native forskolin (Kd = 41 nM). nih.gov In contrast, 7-AEC-Fsk displays a considerably lower affinity, with a Kd of 83 nM. nih.gov This difference in binding affinity, despite similar efficacy in activating the enzyme, suggests that the C-6 and C-7 positions interact with different microenvironments within the forskolin binding pocket. nih.govscholaris.ca

Furthermore, these C-6 and C-7 modified analogues show differential selectivity for adenylyl cyclase versus the glucose transporter, another protein that binds forskolin. Water-soluble derivatives of forskolin tend to be more potent at adenylyl cyclase, whereas modifications can alter this selectivity. Specifically, derivatives at the 7-position have been found to be more potent at binding to the glucose transporter, while 6-derivatives show weak affinity for the glucose transporter. researchgate.net This highlights that the binding sites for forskolin on these two proteins are structurally distinct.

Table 2: Binding Affinities of C-6 and C-7 Modified Forskolin Analogues

| Compound | Kd (nM) for [3H]forskolin Binding Inhibition | Reference |

|---|---|---|

| Forskolin | 41 | nih.gov |

| 6-AEC-Fsk | 28 | nih.gov |

| 7-AEC-Fsk | 83 | nih.gov |

Chemo-Selectivity Profiles of Iodinated Forskolin Probes

The development of radioiodinated forskolin derivatives has been instrumental in the detailed characterization and localization of adenylyl cyclase. The introduction of an iodine atom provides a high-specific-activity probe suitable for autoradiography and other sensitive binding assays. nih.govnih.gov

Advantages of 6-I-Hpp-Fsk in Discriminating Specific Adenylyl Cyclase-Related Binding Sites

The iodinated forskolin derivative, this compound (the 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-AEC-Fsk), has emerged as a particularly advantageous tool for studying adenylyl cyclase. nih.gov This probe exhibits high affinity and selectivity for adenylyl cyclase over other forskolin-binding proteins like the glucose transporter. nih.govnih.gov

This compound binds to bovine brain membranes with a high affinity (Kd of 13-14 nM) and is more potent than forskolin in inhibiting the binding of [3H]forskolin. nih.gov Crucially, the binding of its radioiodinated form, [125I]6-IHPP-Fsk, is not displaced by agents that interact with the glucose transporter, such as D-glucose and cytochalasin B. nih.govnih.gov This selectivity allows for the specific labeling and quantification of adenylyl cyclase in tissues where both proteins are present. nih.gov In contrast, the corresponding 7-position iodinated analogue, [125I]7-IHPP-Fsk, binds to both adenylyl cyclase and the glucose transporter, making it a less specific probe for adenylyl cyclase studies. nih.govnih.gov

The high affinity of this compound for adenylyl cyclase is further enhanced in the presence of Gsα, the G protein subunit that stimulates the enzyme. researchgate.net This property makes it a sensitive probe for detecting the activated state of the adenylyl cyclase complex.

Rational Design Considerations for Isoform-Selective Adenylyl Cyclase Ligands

The existence of at least nine membrane-bound adenylyl cyclase isoforms with distinct tissue distributions and regulatory properties has driven the search for isoform-selective ligands. frontiersin.orgnih.gov The rational design of such compounds is a significant challenge due to the high degree of conservation in the catalytic core where forskolin binds. scholaris.cafrontiersin.org

Crystallographic studies have revealed that there is an open space between the C6/C7 positions of forskolin and the adenylyl cyclase binding site, suggesting that modifications at these positions are less likely to disrupt binding and could confer isoform selectivity. scholaris.ca Indeed, computer-assisted drug design and modeling have confirmed that modifications at C6 and C7 can enhance selectivity for specific AC isoforms. scholaris.ca For example, a 6-(3-dimethylamopropionyl) modification of forskolin resulted in enhanced selectivity for AC5. scholaris.ca

The "tail approach," which involves appending various chemical functionalities to a core scaffold, has been successfully employed in developing isoform-selective inhibitors for other enzyme families and represents a promising strategy for adenylyl cyclase. unifi.it By targeting less conserved regions or allosteric sites, it may be possible to develop forskolin analogues with improved isoform selectivity. nih.gov The development of such ligands would be invaluable for dissecting the specific physiological roles of each adenylyl cyclase isoform. umanitoba.ca

Emerging Research Applications and Methodological Advancements

Integration of 6-I-Hpp-Fsk in Advanced Imaging Modalities

Advanced imaging modalities, which include techniques like magnetic resonance imaging (MRI) and computed tomography (CT), provide detailed views of anatomical structures. thriveveterinarysurgery.comnih.govdovepress.comnih.govkc.edu In cellular research, specialized imaging methods such as Förster Resonance Energy Transfer (FRET) are utilized to visualize molecular interactions in real-time. kyoto-u.ac.jpnih.govnih.gov

This compound and its radioiodinated form, [¹²⁵I]6-IHPP-Fsk, serve as valuable tools in these advanced imaging applications. researchgate.net Specifically, they are used to study the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cAMP. researchgate.net

One key application is in conjunction with FRET-based biosensors. kyoto-u.ac.jpnih.govnih.govresearchgate.net These biosensors are genetically encoded proteins that change their fluorescence properties in response to variations in intracellular cAMP levels. By stimulating cells with this compound, researchers can induce cAMP production and observe the resulting changes in the FRET signal. This allows for the real-time visualization of cAMP dynamics within living cells, providing insights into the spatial and temporal regulation of this crucial signaling pathway. kyoto-u.ac.jpresearchgate.netiupui.edu For example, studies have used forskolin (B1673556), the parent compound of this compound, to activate protein kinase A (PKA) and measure the subsequent change in the FRET ratio of biosensors like AKAR4.1. iupui.edu

Furthermore, the radioiodinated derivative, [¹²⁵I]6-IHPP-Fsk, has been instrumental in receptor autoradiography to map the distribution of adenylyl cyclase in tissues like the brain. researchgate.net Studies have shown that the binding pattern of [¹²⁵I]6-IHPP-Fsk closely matches that of [³H]forskolin, confirming its specificity for adenylyl cyclase. researchgate.net This technique provides a detailed anatomical localization of the enzyme, which is crucial for understanding its role in different brain regions. researchgate.net

Utility in High-Throughput Screening Platforms for Adenylyl Cyclase Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. frontiersin.orgnih.gov In the context of adenylyl cyclase, this compound and other forskolin derivatives are valuable tools in HTS platforms designed to discover novel activators or inhibitors of this enzyme. nih.govnih.gov

In a typical HTS assay for adenylyl cyclase inhibitors, cells are stimulated with a known activator to induce cAMP production. nih.gov this compound, being a potent adenylyl cyclase activator, can be used for this purpose. A library of test compounds is then added to see if they can reduce the this compound-induced cAMP levels. This approach was used to screen a library of natural product derivatives, leading to the identification of novel adenylyl cyclase 1 (AC1) inhibitors. nih.gov

Conversely, to screen for activators or positive allosteric modulators, a sub-optimal concentration of this compound can be used. The assay then identifies compounds that can further enhance the cAMP signal. This strategy is particularly useful for identifying compounds with different mechanisms of action or improved isoform selectivity. nih.gov The ability to use forskolin derivatives to selectively stimulate certain adenylyl cyclase isoforms, such as the cardiac-specific type V isoform, highlights their importance in developing targeted therapies. nih.gov

The use of this compound and related compounds in HTS is facilitated by various assay formats, including those that measure cAMP levels directly or use reporter genes that are activated by cAMP signaling pathways. uni-regensburg.de

Exploration of Novel Molecular Interactions and Off-Target Engagement in Research Contexts

While this compound is primarily known for its interaction with adenylyl cyclase, it is essential to explore its potential interactions with other proteins, known as off-target effects. nih.govcd-genomics.comaddgene.orgwikipedia.org Understanding these off-target interactions is crucial for accurately interpreting experimental data and for the development of more specific research tools. nih.govaddgene.org

Various proteomic techniques are employed to identify the molecular interaction partners of small molecules like this compound. creative-proteomics.comnih.govuniv-paris-diderot.frembopress.org One such method is affinity purification-mass spectrometry (AP-MS). creative-proteomics.comuniv-paris-diderot.fr In this approach, a derivative of this compound could be immobilized on a solid support and used as "bait" to capture interacting proteins from cell extracts. These captured proteins are then identified by mass spectrometry, providing a profile of the compound's interactome. univ-paris-diderot.fr

Another powerful technique is proximity labeling (PL), where a promiscuous labeling enzyme is fused to a protein of interest. creative-proteomics.comnih.gov While not directly applicable to a small molecule like this compound, related approaches can be envisioned. For instance, studies have used isothionyl derivatives of forskolin to covalently label the forskolin binding site on adenylyl cyclase, allowing for the identification of specific amino acid residues involved in the interaction.

Research has confirmed that the binding of [¹²⁵I]6-IHPP-Fsk is specific to adenylyl cyclase and is not inhibited by agents that affect forskolin's binding to the glucose transporter, a known off-target of the parent compound. researchgate.netresearchgate.net This indicates a higher specificity of this derivative compared to forskolin.

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the interactions between ligands and their protein targets at an atomic level. nih.govwustl.edunih.govmatlantis.combnl.govaps.org These methods allow researchers to visualize how a compound like this compound binds to adenylyl cyclase and to understand the conformational changes that lead to enzyme activation. nih.govmdpi.com

Homology modeling is often the first step, where a three-dimensional structure of the target protein is built based on the known structures of related proteins. mdpi.com For adenylyl cyclase isoform 6 (AC6), homology modeling has been used to create a model of the forskolin binding site. mdpi.com This model can then be used for ligand docking studies, where the binding pose of this compound within the active site is predicted. mdpi.com These docking studies can identify key amino acid residues that are likely to be involved in the interaction. mdpi.com

Molecular dynamics simulations take these static models and simulate the movements of the atoms over time. wustl.edumatlantis.combnl.gov This provides a dynamic view of the binding process and can reveal how the ligand induces conformational changes in the protein. nih.gov For example, MD simulations can show how the binding of this compound stabilizes an active conformation of adenylyl cyclase. By mutating the residues identified in computational models and then testing the effect on this compound binding and adenylyl cyclase activation, researchers can experimentally validate the computational predictions. mdpi.comscience.gov This iterative process of computational modeling and experimental validation is a powerful approach for elucidating the molecular basis of drug action and for designing new, more potent, and selective modulators of adenylyl cyclase. mdpi.com

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing 6-I-Hpp-fsk with high purity, and how do solvent choice and reaction conditions influence yield?

Methodological Answer :

-

Synthesis Design : Use a stepwise protocol with controlled temperature (e.g., −78°C for sensitive intermediates) and inert atmosphere to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and byproduct formation .

-

Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H and ¹³C spectra for structural confirmation). Cross-reference retention times and spectral data with published libraries .

-

Data Table Example :

Solvent Temp (°C) Yield (%) Purity (%) DMF 25 68 95 THF 25 45 88

Q. Q2. How can researchers optimize in vitro assays to evaluate this compound’s binding affinity to its target receptor?

Methodological Answer :

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for real-time binding kinetics. Include negative controls (e.g., non-target receptors) and triplicate runs to ensure reproducibility .

- Data Interpretation : Calculate dissociation constants (Kd) using nonlinear regression (e.g., GraphPad Prism). Address outliers by reviewing buffer pH or temperature stability during trials .

Advanced Research Questions

Q. Q3. How should contradictory data on this compound’s efficacy in different cell lines be resolved?

Methodological Answer :

- Hypothesis Testing : Compare cell line-specific variables (e.g., receptor density, metabolic pathways) using siRNA knockdown or CRISPR-edited models. For example, if Cell Line A shows low efficacy, test whether receptor internalization rates differ from Cell Line B .

- Statistical Analysis : Apply ANOVA to assess variability between replicates. Use post hoc tests (e.g., Tukey’s) to identify significant differences. Document effect sizes to contextualize biological relevance .

Q. Q4. What computational strategies are effective for modeling this compound’s interaction dynamics with non-canonical binding sites?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories (AMBER or GROMACS). Analyze RMSD plots to identify stable binding conformations .

- Docking Validation : Compare AutoDock Vina results with experimental mutagenesis data (e.g., alanine scanning) to refine binding site predictions. Prioritize residues with ΔΔG > 2 kcal/mol for further study .

Q. Q5. How can researchers design a longitudinal study to assess this compound’s metabolic stability in vivo?

Methodological Answer :

- Study Design : Use radiolabeled this compound (³H or ¹⁴C) in rodent models. Collect plasma/tissue samples at 0, 1, 4, 24, and 48-hour intervals. Include mass balance analysis (urine/feces collection) .

- Data Challenges : Address inter-subject variability by normalizing to baseline metabolite levels. Use LC-MS/MS for sensitive detection of degradation products .

Data Contradiction & Validation

Q. Q6. What methodologies are critical for reconciling discrepancies between in silico predictions and empirical results for this compound’s pharmacokinetics?

Methodological Answer :

- Model Refinement : Incorporate physiologically based pharmacokinetic (PBPK) modeling to integrate tissue-specific parameters (e.g., hepatic clearance rates). Validate against in vivo AUC data .

- Sensitivity Analysis : Identify key variables (e.g., plasma protein binding) driving prediction errors. Iteratively adjust parameters using Bayesian inference .

Q. Guidelines for Researchers :

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-academic sources like BenchChem .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in supplementary materials and processed data in main figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.